molecular formula C19H24N2O2 B6750565 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide

2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide

Cat. No.: B6750565
M. Wt: 312.4 g/mol
InChI Key: GSAKDRHOEXXUIA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group, a furan ring, and a phenyl group substituted with a methyl(propan-2-yl)amino moiety, making it a molecule of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name

2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)21(3)12-14-4-8-16(9-5-14)20-19(22)17-10-11-23-18(17)15-6-7-15/h4-5,8-11,13,15H,6-7,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAKDRHOEXXUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Aminomethylation of the Phenyl Ring: The phenyl ring is functionalized with a methyl(propan-2-yl)amino group through a Mannich reaction, involving formaldehyde, a secondary amine, and an acidic catalyst.

    Amide Bond Formation: The final step involves coupling the furan ring with the aminomethylated phenyl ring via an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective and scalable reagents and catalysts.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Research: Used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Materials Science: Investigated for its properties in forming novel materials with unique electronic or structural characteristics.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, altering its activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    2-Cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-2-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.

    2-Cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: The unique combination of the cyclopropyl group, furan ring, and aminomethylated phenyl ring in 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties for various applications.

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